Cas no 1515787-68-4 (2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one)
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one
- AKOS018707606
- 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone
- EN300-1983740
- 1515787-68-4
-
- Inchi: 1S/C9H8ClFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3
- InChI Key: ZIAWGHHDHXNBFA-UHFFFAOYSA-N
- SMILES: ClCC(C1C(=CC=CC=1OC)F)=O
Computed Properties
- Exact Mass: 202.0196853g/mol
- Monoisotopic Mass: 202.0196853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983740-0.05g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 0.05g |
$407.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-0.1g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 0.1g |
$427.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-0.25g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 0.25g |
$447.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-0.5g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 0.5g |
$465.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-1.0g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1983740-2.5g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 2.5g |
$949.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-5.0g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1983740-10.0g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1983740-1g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 1g |
$485.0 | 2023-09-16 | ||
| Enamine | EN300-1983740-5g |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one |
1515787-68-4 | 5g |
$1406.0 | 2023-09-16 |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one
Professional Introduction to 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one (CAS No. 1515787-68-4)
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1515787-68-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic ketones, characterized by its structural motif of a chloro-substituted benzene ring linked to an ethanone group, further modified by a fluoro and methoxy substituent at specific positions. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The structural framework of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one consists of a benzene ring substituted at the 2-position with a chlorine atom, while the 6-position bears a methoxy group. Additionally, an ethanone moiety is attached at the 1-position of this benzene ring, with another fluoro substituent located at the 2-position of the adjacent phenyl ring. This particular configuration contributes to its reactivity and potential utility in drug discovery processes.
In recent years, there has been growing interest in developing novel compounds that exhibit inhibitory effects on various biological targets, particularly enzymes and receptors involved in disease pathways. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups in 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one suggests potential interactions with biological macromolecules, which could be exploited for therapeutic purposes. For instance, such compounds have been explored as scaffolds for kinase inhibitors, given their ability to modulate protein-protein interactions and enzyme activity.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The chloro and fluoro substituents can serve as handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to introduce additional aromatic or heterocyclic moieties. The methoxy group can also be modified through oxidation or reduction reactions, expanding the range of possible derivatives. This flexibility makes 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one a valuable asset in synthetic chemistry pipelines aimed at generating novel drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies indicate that its rigid aromatic core can effectively engage with binding pockets of target proteins, while the electron-rich methoxy group may form hydrogen bonds or participate in π-stacking interactions. These insights have guided efforts to optimize its binding affinity and selectivity for specific therapeutic targets. For example, virtual screening campaigns have identified derivatives of this scaffold that exhibit potent inhibitory activity against certain kinases implicated in cancer progression.
The synthesis of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one typically involves multi-step organic transformations starting from commercially available precursors. A common route involves the Friedel-Crafts acylation of a fluoromethoxylated aromatic compound followed by chlorination and subsequent functional group manipulation. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing waste generation, aligning with green chemistry principles. Catalytic processes employing transition metals have been particularly effective in facilitating key bond-forming steps without excessive byproduct formation.
In addition to its role as a synthetic intermediate, 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one has been investigated for its potential bioactivity. Preliminary pharmacological studies suggest that certain derivatives may exhibit anti-inflammatory or antimicrobial properties. The fluoro substituent is known to enhance metabolic stability and bioavailability upon oral administration, making it a desirable feature in drug design. Further research is ongoing to fully elucidate its mechanism of action and therapeutic potential across different disease models.
The impact of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging such versatile intermediates to accelerate their drug development programs. By integrating this compound into their synthetic strategies, they can efficiently generate libraries of compounds for high-throughput screening against diverse biological targets. This approach not only saves time but also reduces costs associated with traditional discovery methods.
Looking ahead, the future prospects for 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethan-1-one appear promising as new methodologies emerge and our understanding of its chemical space expands. Advances in automation and continuous flow chemistry may further streamline its production and application in drug discovery workflows. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists will continue to drive innovation by combining experimental data with computational predictions.
In conclusion, 1515787-68-4 is more than just a chemical identifier; it represents a node in an extensive network of molecular possibilities that underpin modern pharmaceutical research.
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